molecular formula C9H5ClF3N3S B2727022 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-imidazole-2-thiol CAS No. 339276-66-3

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-imidazole-2-thiol

Cat. No.: B2727022
CAS No.: 339276-66-3
M. Wt: 279.67
InChI Key: QEGOJMISDYCMLR-UHFFFAOYSA-N
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Description

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-imidazole-2-thiol is a complex organic compound characterized by the presence of a pyridine ring substituted with chlorine and trifluoromethyl groups, and an imidazole ring with a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-imidazole-2-thiol typically involves multi-step organic reactions. One common method starts with the chlorination of 3-amino-5-(trifluoromethyl)pyridine, followed by cyclization with imidazole-2-thiol under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability. Industrial methods also focus on optimizing reaction times and minimizing by-products through advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-imidazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under the influence of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride, particularly targeting the pyridine ring.

    Substitution: The chlorine atom on the pyridine ring can be substituted with nucleophiles like amines or alkoxides under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Reduced pyridine derivatives.

    Substitution: Amino or alkoxy-substituted pyridine derivatives.

Scientific Research Applications

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-imidazole-2-thiol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

    Medicine: Explored for its antimicrobial and anticancer properties, showing promise in preclinical studies.

    Industry: Utilized in the development of advanced materials, including polymers and coatings with enhanced chemical resistance.

Comparison with Similar Compounds

Similar Compounds

    1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-imidazole-2-selenol: Similar structure but with a selenol group instead of a thiol group, offering different reactivity and biological activity.

    1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-imidazole-2-amine:

Uniqueness

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-imidazole-2-thiol is unique due to its combination of a trifluoromethyl group, which imparts high chemical stability and lipophilicity, and a thiol group, which provides reactive functionality for biological interactions. This combination makes it a versatile compound for various applications, particularly in drug development and materials science.

Properties

IUPAC Name

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF3N3S/c10-6-3-5(9(11,12)13)4-15-7(6)16-2-1-14-8(16)17/h1-4H,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEGOJMISDYCMLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=S)N1)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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